molecular formula C15H14N4O3S B2865858 (E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 301808-60-6

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B2865858
CAS No.: 301808-60-6
M. Wt: 330.36
InChI Key: ATRBCTXFHAKHQB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One notable application is in the field of corrosion inhibition. Research has shown that compounds structurally related to "(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide" demonstrate significant corrosion inhibition properties. For instance, derivatives of hydrazinecarbothioamide have been studied for their ability to protect carbon steel in acidic environments, revealing that such compounds can significantly reduce the rate of corrosion, potentially through the transformation of functional groups in the molecule that improve its adsorption on metal surfaces (Raphael Palayoor et al., 2017).

Antimicrobial and Antitumor Activities

Another area of application is in the development of antimicrobial and antitumor agents. Derivatives of the compound have been explored for their inhibitory activities against various mycobacterium species, including dormant and growing states. Some derivatives have shown promising results, with activities comparable to or better than standard treatments like isoniazid and rifampicin in inhibiting the growth of Mycobacterium tuberculosis (Sriram et al., 2009). Additionally, certain derivatives have demonstrated potential as anticancer agents, with studies on metal complexes of related compounds revealing strong antioxidant and antitumor activities (Abou‐Melha, 2021).

Molecular Modeling and Structural Analysis

Research also encompasses molecular modeling and structural analysis to understand the interaction mechanisms of these compounds with biological targets and metal surfaces. For example, studies involving crystal structure determination and Hirshfeld surface analysis help in elucidating the binding interactions and stability of these molecules (Sivajeyanthi et al., 2017). Such analyses are crucial for designing more effective corrosion inhibitors and pharmacological agents.

Mechanism of Action

Target of Action

Similar compounds such as furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that furan derivatives have been documented to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Result of Action

Furan derivatives have been associated with antimicrobial and antifungal activities , suggesting that this compound may have similar effects.

Properties

IUPAC Name

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-2-8-16-15(23)18-17-10-13-6-7-14(22-13)11-4-3-5-12(9-11)19(20)21/h2-7,9-10H,1,8H2,(H2,16,18,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBCTXFHAKHQB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.